Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-
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Overview
Description
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is a heterocyclic compound with a unique structure that includes multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- typically involves the reaction of glyoxal dihydrate with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Decahydro-pyrazino[2,3-b]pyrazine: A similar compound with a slightly different structure.
1,4,5,8-Tetraazadecalin: Another related compound with similar properties.
Uniqueness
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- stands out due to its unique nitroso groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications .
Properties
CAS No. |
81898-35-3 |
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Molecular Formula |
C6H10N8O4 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
1,4,5,8-tetranitroso-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2 |
InChI Key |
VEYWUVHJFGHNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C(N1N=O)N(CCN2N=O)N=O)N=O |
Origin of Product |
United States |
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